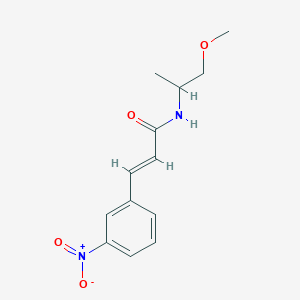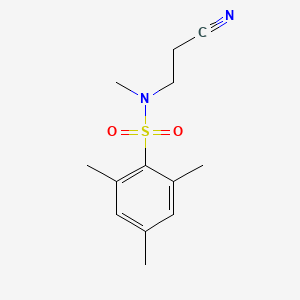![molecular formula C17H16N2O3 B5380226 3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that is commonly used in scientific research. This compound is also known as MNPA and has various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of MNPA involves the formation of a fluorescent complex with the target molecule. The complex emits a specific wavelength of light when excited by a particular wavelength of light. This property of MNPA makes it an excellent tool for the detection of various biological molecules.
Biochemical and Physiological Effects:
MNPA has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal functioning of cells. This property of MNPA makes it an ideal tool for studying the biochemical and physiological processes of living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MNPA in lab experiments include its high sensitivity, specificity, and selectivity. MNPA is also relatively easy to use and does not require specialized equipment. However, the limitations of using MNPA include its cost, which can be high, and the complexity of its synthesis.
Direcciones Futuras
The future directions for the use of MNPA in scientific research include its application in the detection of other biological molecules such as lipids and carbohydrates. MNPA can also be used as a tool for studying the interaction between proteins and other molecules. The development of new synthesis methods for MNPA can also lead to the production of more cost-effective and efficient probes for scientific research.
Conclusion:
In conclusion, MNPA is a versatile compound that has various applications in scientific research. Its unique properties make it an excellent tool for the detection of various biological molecules and the study of biochemical and physiological processes. The synthesis of MNPA is a complex process that requires expertise in organic chemistry. The future directions for the use of MNPA in scientific research are promising, and further research can lead to the development of more efficient and cost-effective probes for scientific research.
Métodos De Síntesis
The synthesis of MNPA involves a multi-step process that includes the reaction of 2-methyl-4-nitroaniline with 4-methylacetophenone in the presence of a catalyst. The resulting product is then further processed to obtain the final compound. The synthesis of MNPA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MNPA is widely used in scientific research as a fluorescent probe for the detection of various biological molecules. It has been used to detect the presence of reactive oxygen species (ROS) in cells, which play a crucial role in many physiological processes. MNPA has also been used to study the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
(Z)-3-(2-methyl-4-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-5-14(6-4-12)17(20)9-10-18-16-8-7-15(19(21)22)11-13(16)2/h3-11,18H,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHGDYGJWPVZGP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)

![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)

![dimethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5380245.png)

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)